molecular formula C20H20Cl2N4O4 B464954 N'-(3-CHLOROBENZOYL)-6-[(3-CHLOROPHENYL)FORMOHYDRAZIDO]-6-OXOHEXANEHYDRAZIDE

N'-(3-CHLOROBENZOYL)-6-[(3-CHLOROPHENYL)FORMOHYDRAZIDO]-6-OXOHEXANEHYDRAZIDE

Cat. No.: B464954
M. Wt: 451.3g/mol
InChI Key: MQLYAYPIQAXYRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N’-(3-Chlorobenzoyl)-6-[(3-chlorophenyl)formohydrazido]-6-oxohexanehydrazide is a complex organic compound characterized by the presence of chlorinated benzoyl and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3-chlorobenzoyl)-6-[(3-chlorophenyl)formohydrazido]-6-oxohexanehydrazide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach involves the reaction of 3-chlorobenzoyl chloride with hydrazine to form 3-chlorobenzoylhydrazide. This intermediate is then reacted with 3-chlorophenylformohydrazide under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of automated reactors and purification systems.

Chemical Reactions Analysis

Types of Reactions

N’-(3-Chlorobenzoyl)-6-[(3-chlorophenyl)formohydrazido]-6-oxohexanehydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced hydrazide derivatives.

    Substitution: The chlorinated aromatic rings can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions include various oxo derivatives, reduced hydrazides, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N’-(3-Chlorobenzoyl)-6-[(3-chlorophenyl)formohydrazido]-6-oxohexanehydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-(3-chlorobenzoyl)-6-[(3-chlorophenyl)formohydrazido]-6-oxohexanehydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-(3-Chlorobenzoyl)-6-[(3-chlorophenyl)formohydrazido]-6-oxohexanehydrazide is unique due to its specific combination of chlorinated benzoyl and phenyl groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C20H20Cl2N4O4

Molecular Weight

451.3g/mol

IUPAC Name

1-N',6-N'-bis(3-chlorobenzoyl)hexanedihydrazide

InChI

InChI=1S/C20H20Cl2N4O4/c21-15-7-3-5-13(11-15)19(29)25-23-17(27)9-1-2-10-18(28)24-26-20(30)14-6-4-8-16(22)12-14/h3-8,11-12H,1-2,9-10H2,(H,23,27)(H,24,28)(H,25,29)(H,26,30)

InChI Key

MQLYAYPIQAXYRC-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)Cl)C(=O)NNC(=O)CCCCC(=O)NNC(=O)C2=CC(=CC=C2)Cl

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)NNC(=O)CCCCC(=O)NNC(=O)C2=CC(=CC=C2)Cl

Origin of Product

United States

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